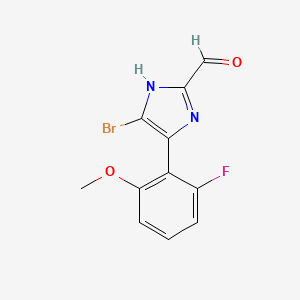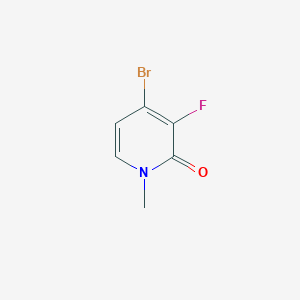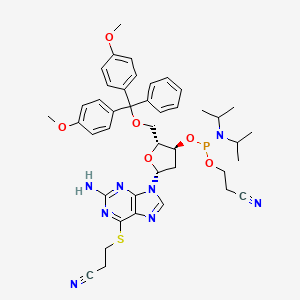
6-S-(2-Cyanoethyl)-2'-deoxy-5'-O-DMTr-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly significant in the field of nucleic acid chemistry due to its unique structural properties, which allow for specific modifications and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- typically involves the protection of the 6-thio group with a 2-cyanoethyl group. The process begins with the protection of the 5’-hydroxyl group using a dimethoxytrityl (DMTr) group. The 6-thio group is then protected with a 2-cyanoethyl group under mild conditions using reagents such as 2-cyanoethyl-N,N,N’,N’-tetraisopropylphosphoramidite and a nucleophilic activator like 4,5-dicyanoimidazole .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost efficiency, often involving automated synthesizers and large-scale reactors to ensure consistency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The 2-cyanoethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing studies.
Medicine: Investigated for potential therapeutic applications, including targeted drug delivery and gene therapy.
Industry: Utilized in the production of diagnostic tools and biosensors.
Wirkmechanismus
The mechanism of action of 6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- involves its incorporation into oligonucleotides, where it can participate in base pairing and stacking interactions. The 2-cyanoethyl group provides additional stability and protection during synthesis, while the DMTr group facilitates purification and handling. The compound’s unique structure allows it to interact with specific molecular targets, such as nucleic acids and proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-S-(2-Cyanoethyl)-2’-O-(tert-butyldimethylsilyl)-6-thioinosine: Another modified nucleoside with similar protective groups.
4’-ThioRNA Phosphoramidites: Used in the synthesis of 4’-thioRNA, which has enhanced stability and binding properties.
Uniqueness
6-S-(2-Cyanoethyl)-2’-deoxy-5’-O-DMTr- is unique due to its specific combination of protective groups, which provide both stability and ease of synthesis. This makes it particularly valuable in the synthesis of modified oligonucleotides for various research applications .
Eigenschaften
Molekularformel |
C43H51N8O6PS |
|---|---|
Molekulargewicht |
839.0 g/mol |
IUPAC-Name |
3-[[(2R,3S,5R)-5-[2-amino-6-(2-cyanoethylsulfanyl)purin-9-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H51N8O6PS/c1-29(2)51(30(3)4)58(55-24-10-22-44)57-36-26-38(50-28-47-39-40(50)48-42(46)49-41(39)59-25-11-23-45)56-37(36)27-54-43(31-12-8-7-9-13-31,32-14-18-34(52-5)19-15-32)33-16-20-35(53-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H2,46,48,49)/t36-,37+,38+,58?/m0/s1 |
InChI-Schlüssel |
ISFJLTOJWXWKGD-MACIYHSTSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



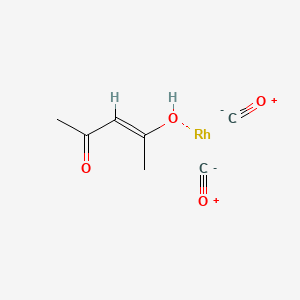
![10-Fluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13715194.png)
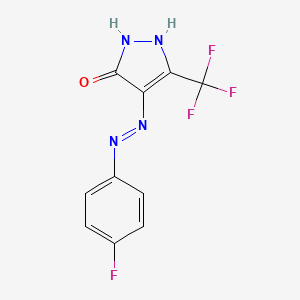
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
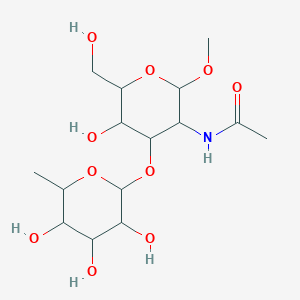
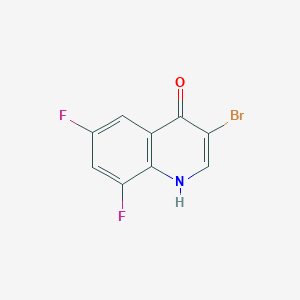
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
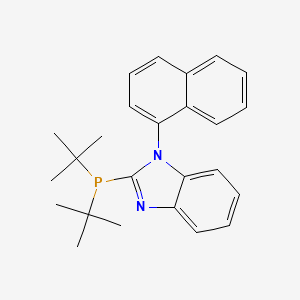
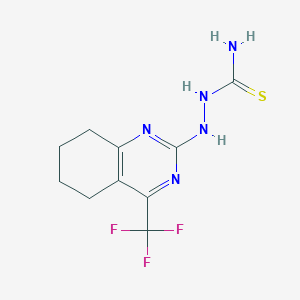
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
